Dmnpe-4

Neurophysiology Calcium Signaling Two-Photon Microscopy

For researchers requiring artifact-free, spatiotemporal control of intracellular calcium, the slow or Mg²⁺-sensitive uncaging of legacy chelators can confound millisecond-scale kinetics. DMNPE-4 resolves this with a 48 nM pre-photolysis Kd and a 42,000-fold affinity drop, enabling rapid, Mg²⁺-insensitive Ca²⁺ release. - Achieve 70% Ca²⁺ release at ~48,000 s⁻¹ for resolving fast neurotransmitter release kinetics. - 5.25× higher extinction coefficient than NP-EGTA ensures efficient two-photon excitation in tissue. - Cell-permeant AM ester form available for non-invasive bulk loading, eliminating microinjection.

Molecular Formula C22H27N3Na4O14
Molecular Weight 649.4 g/mol
Cat. No. B1254368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmnpe-4
Synonymsdimethoxynitrophenyl-EGTA-4
DMNPE-4
Molecular FormulaC22H27N3Na4O14
Molecular Weight649.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])OCCOCCN(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C22H31N3O14.4Na/c1-36-16-7-14(15(25(34)35)8-17(16)37-2)18(9-24(12-21(30)31)13-22(32)33)39-6-5-38-4-3-23(10-19(26)27)11-20(28)29;;;;/h7-8,18H,3-6,9-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33);;;;/q;4*+1/p-4
InChIKeyPZRSWRTYXZSYNF-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMNPE-4: Photolabile Calcium Chelator for Physiology


DMNPE-4 (Dimethoxynitrophenyl-EGTA-4) is a photolabile, Ca2+-selective chelator belonging to the caged calcium class of compounds, functioning as an EGTA analog designed for precise spatiotemporal control of intracellular calcium dynamics [1]. It exhibits a high affinity for Ca2+ (Kd of 48 nM at pH 7.2) and a 42,000-fold reduction in affinity upon photolysis, enabling efficient and rapid calcium release upon UV or two-photon excitation [2].

1 Caged calcium probe for spatiotemporal Ca²⁺ control
2 High pre-photolysis affinity with massive post-photolysis drop
3 EGTA-based Ca²⁺ selectivity over Mg²⁺ for physiological buffers

Why DMNPE-4 Substitution Fails in Experiments


While multiple photolabile calcium chelators exist, their functional profiles differ substantially, precluding simple interchange. DMNPE-4's unique combination of a high pre-photolysis Ca2+ affinity (Kd 48 nM), a massive 42,000-fold post-photolysis affinity drop, and a 5.25-fold higher extinction coefficient than its closest analog, NP-EGTA, directly translates to greater photolysis efficiency and a more complete, rapid release of Ca2+ [1][2]. Furthermore, its low Mg2+ affinity (Kd ≈10 mM) ensures robust performance in physiological Mg2+ concentrations, a critical differentiator where alternatives like DM-nitrophen fail [3].

NP-EGTA Lower extinction coefficient may reduce uncaging efficiency
DM-nitrophen Mg²⁺ interference can impair Ca²⁺ release in physiological buffers
NP-EGTA Smaller Ca²⁺ affinity drop and slower release may blur fast signaling events

DMNPE-4: Comparator Evidence Guide


Uncaging Efficiency vs. NP-EGTA

DMNPE-4 demonstrates a significantly higher extinction coefficient (ε) at its optimal excitation wavelength compared to its precursor, NP-EGTA. This optical property directly correlates with more efficient photon capture and photolysis. DMNPE-4 has an ε of 5,120 M⁻¹cm⁻¹ at 350 nm, whereas NP-EGTA has an ε of only 975 M⁻¹cm⁻¹ [1]. This 5.25-fold enhancement in light absorption capacity enables the use of lower light intensities for effective uncaging, reducing potential photodamage to sensitive biological preparations.

Uncaging efficiency
Head-to-head
DMNPE-4 ε 5,120 vs NP-EGTA ε 975 M⁻¹cm⁻¹
Higher photon capture supports lower-intensity uncaging
UV-Vis, pH 7.2; 5.25-fold difference reported
Neurophysiology Calcium Signaling Two-Photon Microscopy

Mg2+ Insensitivity vs. DM-nitrophen

A critical limitation of the widely-used caged calcium compound DM-nitrophen is its high affinity for Mg2+ (Kd 2.5 µM), which leads to Mg2+ binding at physiological concentrations (~1 mM) and severely impairs Ca2+ photorelease [1]. In direct comparative experiments, photolysis of DMNPE-4 produced comparable Ca2+ release signals with or without 10 mM Mg2+ present, whereas Ca2+ release from DM-nitrophen was 'obviated' under identical conditions [1]. This Mg2+ insensitivity is quantified by DMNPE-4's much lower Mg2+ affinity (Kd ≈7-10 mM) [2].

Mg²⁺ insensitivity
Head-to-head
DMNPE-4 releases Ca²⁺ comparably ±10 mM Mg²⁺; DM-nitrophen signal obviated
Supports reliable uncaging in physiological Mg²⁺
In vitro photolysis, fluo-3 readout
Cardiac Electrophysiology Calcium Homeostasis Excitation-Contraction Coupling

Ca2+ Affinity Switch and Release Kinetics vs. NP-EGTA

DMNPE-4 provides a more effective 'ON/OFF' switch for calcium than key alternatives. Upon photolysis, its affinity for Ca2+ drops 42,000-fold, which is 3.36-fold greater than the 12,500-fold change exhibited by NP-EGTA [1]. This larger ΔKd ensures a more complete release of bound Ca2+. Furthermore, DMNPE-4's Ca2+ release kinetics are biphasic, with a major component (70%) released at an extremely fast rate of ~45,000-48,000 s⁻¹, which is faster than the major release component for DM-nitrophen (38,000 s⁻¹) [1][2].

Ca²⁺ affinity switch
Cross-study
42,000-fold Kd drop upon photolysis
Larger ΔKd enables more complete Ca²⁺ release
Biphasic release: ~70% at ~48,000 s⁻¹
Synaptic Physiology Muscle Contraction Cellular Biophysics

Two-Photon Cross-Section and Photolysis Efficiency

For two-photon excitation applications, the product of the extinction coefficient and quantum yield (Φ×ε) is a key indicator of uncaging efficiency. While DMNPE-4 has a moderate two-photon cross-section (2PCS) of 0.01 GM, its overall efficiency metric (Φ×ε = 461) is more than double that of NP-EGTA (Φ×ε = 224) and is comparable to DM-nitrophen (Φ×ε = 774) despite the latter's severe Mg2+ sensitivity issue [1]. This positions DMNPE-4 as a balanced and practical choice for two-photon experiments where optical efficiency and chemical robustness must be optimized.

Two-photon efficiency
Class-level
Φ×ε = 461
Higher efficiency than NP-EGTA, balanced chemical robustness
Calculated from reported Φ and ε
Multiphoton Imaging Deep Tissue Uncaging Optical Neurophysiology

DMNPE-4 Application Scenarios


Two-Photon Uncaging in Brain Slices and In Vivo

DMNPE-4 is ideally suited for two-photon excitation photolysis (TPP) experiments in complex tissues. Its high extinction coefficient (5,120 M⁻¹cm⁻¹) ensures efficient light capture, while its robust, Mg2+-insensitive Ca2+ release provides reliable, artifact-free signals in physiological extracellular solutions [1][2]. This combination is critical for mapping synaptic connectivity and studying dendritic integration in acute brain slices or in vivo.

Cardiac Myocyte Electrophysiology and E-C Coupling

The unique Mg2+ insensitivity of DMNPE-4, directly validated against DM-nitrophen in isolated cardiac myocytes, makes it the reagent of choice for investigating Ca2+-induced Ca2+ release (CICR) and Na-Ca exchanger (NCX) currents [1]. Researchers can confidently trigger and measure Ca2+ transients without the confounding variable of Mg2+ interference, which is ubiquitous in intracellular and extracellular buffers.

Fast Exocytosis and Synaptic Transmission Studies

The rapid biphasic release kinetics of DMNPE-4, with 70% of Ca2+ released at a rate of ~48,000 s⁻¹, enable the generation of extremely fast Ca2+ concentration jumps [1]. This is essential for resolving the millisecond-scale kinetics of neurotransmitter release and vesicle fusion, where slower uncaging compounds like NP-EGTA (with a larger proportion of slow release) could blur the temporal relationship between the Ca2+ trigger and the secretory response.

AM-Ester Loading for Population Studies

The availability of the cell-permeant acetoxymethyl (AM) ester form of DMNPE-4 (DMNPE-4 AM) allows for non-invasive, bulk loading of cells in a tissue or culture [1]. This is a critical advantage for experiments requiring simultaneous Ca2+ uncaging in a large population of cells, such as in high-throughput screening assays or studies of glial cell networks, where single-cell microinjection is impractical.

Application
Selection Property
Validation Focus
Two-photon uncaging in tissue
High extinction coefficient, Mg²⁺-insensitive release
Confirm efficient Ca²⁺ uncaging at low light doses
Cardiac myocyte Ca²⁺ handling
Mg²⁺-insensitive Ca²⁺ release
Validate Ca²⁺ transients in physiological Mg²⁺
Fast exocytosis studies
Rapid biphasic release kinetics
Test release rate matches fast signaling timescale
Bulk loading via AM ester
Cell-permeant AM ester form
Validate uniform loading and uncaging in populations
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